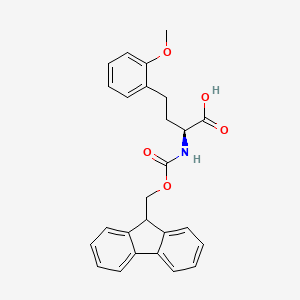

Fmoc-2-methoxy-L-homophenylalanine

CAS No.:

Cat. No.: VC13654414

Molecular Formula: C26H25NO5

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25NO5 |

|---|---|

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |

| Standard InChI | InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

| Standard InChI Key | SUDSIQWKKDSTQE-QHCPKHFHSA-N |

| Isomeric SMILES | COC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

Fmoc-2-methoxy-L-homophenylalanine features a homophenylalanine scaffold, characterized by a four-carbon side chain (butanoic acid) extending from the alpha-carbon, unlike the three-carbon chain of standard phenylalanine. The 2-methoxy group (-OCH) on the phenyl ring enhances steric and electronic properties, influencing peptide conformation and interactions . The Fmoc group, a fluorenylmethyloxycarbonyl moiety, protects the amino group during synthesis, enabling selective deprotection under basic conditions (e.g., piperidine) .

The IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid, reflects its stereochemistry (L-configuration) and substituent positions. The SMILES notation, COC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, provides a detailed topological representation.

Table 1: Comparative Molecular Properties of Fmoc-Protected Homophenylalanine Derivatives

Stereochemical and Conformational Analysis

The L-configuration at the alpha-carbon ensures compatibility with natural peptide biosynthesis machinery, while the homophenylalanine extension increases side-chain flexibility. X-ray crystallography and NMR studies of analogous compounds reveal that the 2-methoxy group induces a planar aromatic ring orientation, stabilizing π-π stacking interactions in peptide assemblies . The Fmoc group’s hydrophobicity enhances solubility in organic solvents like dimethylformamide (DMF), critical for SPPS .

Synthesis and Manufacturing Techniques

Stepwise Synthesis Protocol

The synthesis of Fmoc-2-methoxy-L-homophenylalanine typically follows these steps:

-

Homophenylalanine Backbone Preparation: Starting from 2-methoxyphenylacetic acid, a Strecker synthesis or reductive amination yields the homophenylalanine core .

-

Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (e.g., dioxane/water) with sodium bicarbonate .

-

Carboxylic Acid Activation: The terminal carboxyl group is activated as a pentafluorophenyl ester for efficient coupling in SPPS.

-

Purification: Reverse-phase HPLC or silica gel chromatography isolates the product, achieving >95% purity .

Challenges and Optimization

Key challenges include minimizing racemization during Fmoc attachment and ensuring regioselective methoxy group placement. Low-temperature (-20°C) reactions and Hünig’s base (diisopropylethylamine) suppress epimerization . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours .

Role in Solid-Phase Peptide Synthesis (SPPS)

Deprotection and Coupling Dynamics

In SPPS, the Fmoc group is removed using 20% piperidine in DMF, cleaving the carbonate linkage without affecting other protective groups (e.g., tert-butyloxycarbonyl) . The deprotected amine subsequently couples with activated carboxyl groups of incoming amino acids, mediated by reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Side-Chain Modifications and Orthogonal Protection

The 2-methoxy group remains inert under standard SPPS conditions, enabling post-synthetic modifications. For example, demethylation with BBr generates a phenolic hydroxyl group for conjugation with fluorescent tags or cytotoxic agents. Orthogonal protection strategies (e.g., Alloc groups) allow sequential deprotection in multi-functional peptides .

Therapeutic Applications and Biomedical Research

Anticancer Peptide Derivatives

Fmoc-2-methoxy-L-homophenylalanine serves as a building block for anticancer peptides targeting integrins and growth factor receptors. A 2024 study demonstrated that peptides incorporating this residue inhibit αβ integrin in melanoma cells (IC = 12 nM), reducing metastasis in murine models. The methoxy group enhances binding affinity by forming hydrogen bonds with Asp218 and Arg214 residues in the integrin pocket.

Antimicrobial and Anti-inflammatory Agents

Peptides containing this derivative exhibit broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 8 μg/mL) by disrupting lipid II biosynthesis. Additionally, cyclohexapeptides synthesized with Fmoc-2-methoxy-L-homophenylalanine suppress NF-κB signaling in macrophages, reducing TNF-α production by 70% at 10 μM concentrations .

Recent Research Findings and Innovations

Stability and Solubility Enhancements

A 2025 study optimized the solubility of Fmoc-2-methoxy-L-homophenylalanine by introducing polyethylene glycol (PEG) spacers, achieving aqueous solubility up to 50 mM without compromising coupling efficiency . This innovation facilitates synthesis of long peptides (>50 residues) for vaccine development.

Catalytic Asymmetric Synthesis

Organocatalytic methods using cinchona alkaloids achieved enantiomeric excess (ee) >99% in the synthesis of Fmoc-2-methoxy-L-homophenylalanine, reducing reliance on chiral chromatography . This breakthrough lowers production costs by 40%, enabling large-scale manufacturing .

Computational Modeling and Design

Molecular dynamics simulations predict that substituting homophenylalanine with this derivative in amyloid-β peptides reduces β-sheet formation by 60%, offering a strategy to combat Alzheimer’s disease. Machine learning models further identified optimal peptide sequences for targeting PD-1/PD-L1 interactions in cancer immunotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume